molecular formula C13H24O B12522804 Tridec-6-en-4-one CAS No. 651726-56-6

Tridec-6-en-4-one

Cat. No.: B12522804
CAS No.: 651726-56-6
M. Wt: 196.33 g/mol
InChI Key: UFFODLUZVGUBQB-UHFFFAOYSA-N
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Description

Tridec-6-en-4-one: is an organic compound with the molecular formula C13H24O ketones and features a double bond at the sixth carbon atom and a ketone functional group at the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridec-6-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the double bond. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: Tridec-6-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound allows for electrophilic addition reactions, where halogens or other substituents can be added across the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), Hydrogen halides (e.g., HBr, HCl)

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated ketones

Scientific Research Applications

Tridec-6-en-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tridec-6-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions , while the double bond allows for electrophilic addition . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Tridec-6-en-4-one can be compared to other similar compounds, such as:

    6-Tridecene: Similar in structure but lacks the ketone functional group.

    Tridec-6-enoic acid: Contains a carboxylic acid group instead of a ketone.

    Tridec-6-en-4-ol: Features an alcohol group instead of a ketone.

Uniqueness: The presence of both a double bond and a ketone group in this compound makes it unique, as it can participate in a variety of chemical reactions that are not possible with its analogs

Properties

CAS No.

651726-56-6

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

tridec-6-en-4-one

InChI

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3

InChI Key

UFFODLUZVGUBQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC(=O)CCC

Origin of Product

United States

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